molecular formula C19H20N4O2 B6421788 N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-30-6

N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6421788
CAS RN: 878734-30-6
M. Wt: 336.4 g/mol
InChI Key: SZWXLTTYBVMYLU-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as EMT, is a synthetic triazole molecule that has been studied for its potential applications in scientific research. EMT has a wide range of biological and pharmacological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-obesity effects. Its ability to interact with multiple proteins, as well as its low toxicity, makes it a promising molecule for further research.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is thought to involve the binding of N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide to specific protein targets. This binding is believed to lead to the activation of certain cellular pathways, which can then lead to the desired biological effects. Additionally, N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to interact with several enzymes, which could potentially explain its anti-diabetic and anti-obesity effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential effects on various biochemical and physiological processes. In animal studies, N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory, anti-tumor, anti-diabetic, and anti-obesity effects. It has also been found to have anti-oxidant and anti-apoptotic effects, as well as to reduce the production of pro-inflammatory cytokines. Additionally, N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have neuroprotective effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its low toxicity, its ability to interact with multiple proteins, and its potential for drug delivery. Additionally, N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is relatively easy to synthesize, which makes it an attractive molecule for further research. However, there are some limitations to using N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments, such as its lack of specificity for certain proteins and its potential to induce side effects.

Future Directions

There are several potential future directions for N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide research. These include further studies on its mechanism of action, its potential applications in drug discovery and delivery, and its ability to modulate the immune system. Additionally, further research could be conducted on its potential effects on various biochemical and physiological processes, such as inflammation, cancer, diabetes, and obesity. Finally, further research could be conducted on its potential side effects, as well as its potential for drug interactions.

Synthesis Methods

N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a variety of methods, including a nucleophilic substitution reaction, an alkylation reaction, and a condensation reaction. The most efficient method is the nucleophilic substitution reaction, which involves the reaction of an alkyl halide with an aryl azide in the presence of a base. This reaction produces a substituted triazole, which can then be converted into N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been used in a variety of scientific research applications, including drug discovery, drug delivery, and cellular imaging. It has also been used to study the effects of different drugs on cells, as well as to evaluate the efficacy of new drugs. Additionally, N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been used to study the molecular mechanisms of action of various drugs and to identify potential drug targets.

properties

IUPAC Name

N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-4-25-17-11-6-5-10-16(17)20-19(24)18-14(3)23(22-21-18)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWXLTTYBVMYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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